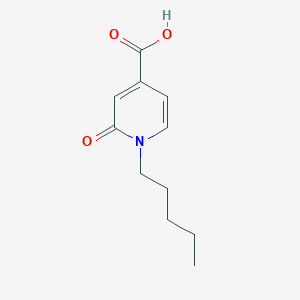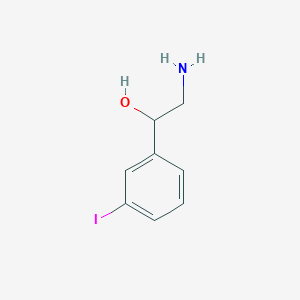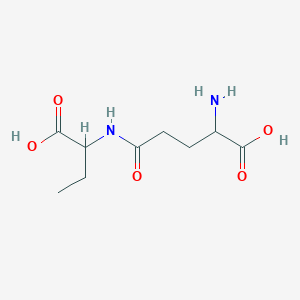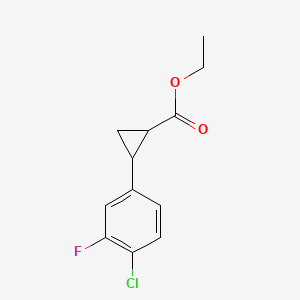![molecular formula C10H15BrN2S B13896802 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromothiophen-2-yl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromothiophene moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromothiophene and piperazine.
Reaction Conditions: The bromothiophene is first brominated to introduce the bromine atom at the 5-position. This is followed by the alkylation of piperazine with the brominated thiophene under controlled conditions.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride and 1-[(5-bromothiophen-2-yl)methyl]piperazine share structural similarities.
Uniqueness: The presence of the piperazine ring and the specific substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C10H15BrN2S |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H15BrN2S/c1-8(9-2-3-10(11)14-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
HBJAFVAGLTYKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


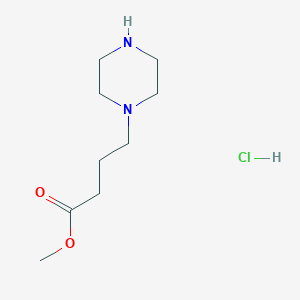
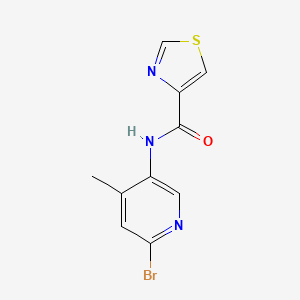
![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)
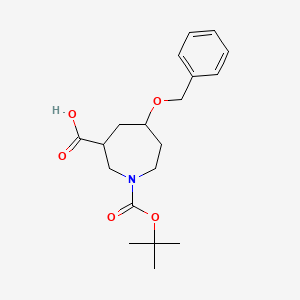
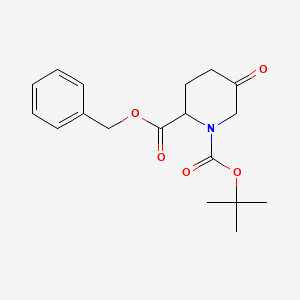
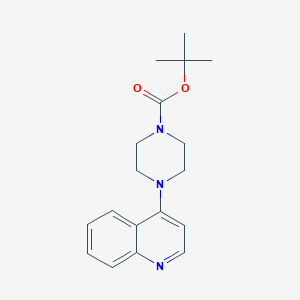
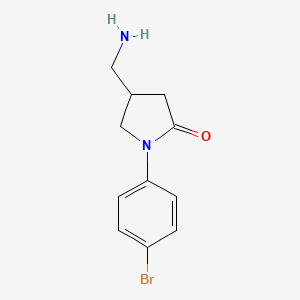
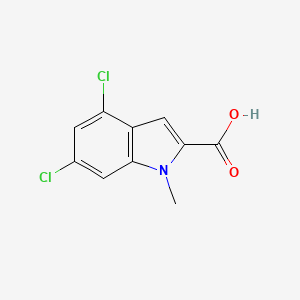
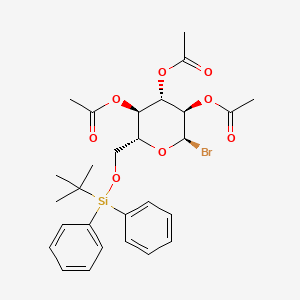
![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
